![molecular formula C10H14N2 B13739353 2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound is characterized by the presence of a dihydro group and an isopropyl substituent at the second position of the benzimidazole ring.
準備方法
The synthesis of 1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Lewis acids such as zinc chloride or aluminum chloride can facilitate the cyclization process. Additionally, high-pressure and high-temperature conditions may be employed to enhance the reaction rate.
化学反応の分析
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions at the benzimidazole ring. Halogenation, nitration, and sulfonation are typical substitution reactions. Reagents such as bromine, nitric acid, and sulfuric acid are often used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide can yield benzimidazole-2-carboxylic acid, while reduction with sodium borohydride can produce 2,3-dihydrobenzimidazole derivatives.
科学的研究の応用
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential use in developing new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects. Benzimidazole derivatives have been explored as potential treatments for diseases such as cancer, fungal infections, and parasitic infections.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, benzimidazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole derivatives inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting anticancer activity.
In other applications, the compound may act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions.
類似化合物との比較
1H-Benzimidazole, 2,3-dihydro-2-(1-methylethyl)-(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2,3-dihydro-2-phenyl-: This compound has a phenyl substituent at the second position instead of an isopropyl group. It exhibits different chemical and biological properties due to the presence of the phenyl group.
1H-Benzimidazole, 2,3-dihydro-2-methyl-: This compound has a methyl substituent at the second position. It is structurally similar but has different reactivity and applications compared to the isopropyl-substituted derivative.
1H-Benzimidazole, 2,3-dihydro-2-ethyl-: This compound has an ethyl substituent at the second position. It shares some similarities with the isopropyl derivative but differs in terms of steric and electronic effects.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-propan-2-yl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C10H14N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10-12H,1-2H3 |
InChIキー |
BVLFKBQVFDIWJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


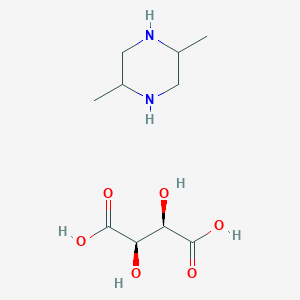
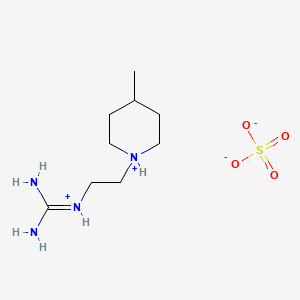


![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)
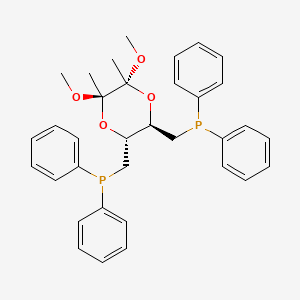

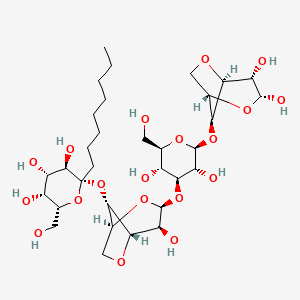

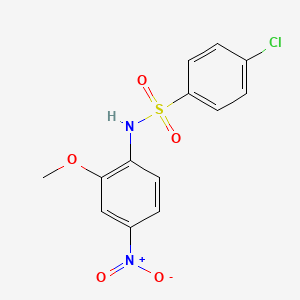
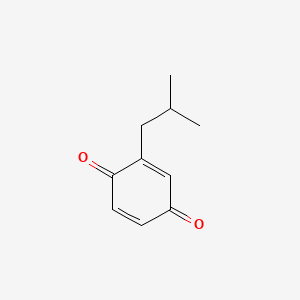

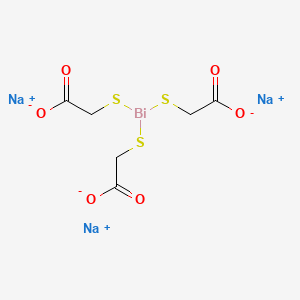
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
